molecular formula C10H10BrClO2 B2519410 Propan-2-yl 5-bromo-2-chlorobenzoate CAS No. 1456925-74-8

Propan-2-yl 5-bromo-2-chlorobenzoate

Cat. No. B2519410
CAS RN: 1456925-74-8
M. Wt: 277.54
InChI Key: OXZSNWNGQKNMPK-UHFFFAOYSA-N
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Description

Propan-2-yl 5-bromo-2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzoate ester family and has a molecular weight of 277.6 g/mol.

Scientific Research Applications

Catalytic Processes and Synthesis

Propan-2-yl 5-bromo-2-chlorobenzoate is involved in various catalytic processes and synthetic pathways in organic chemistry. Its reactivity is utilized in the synthesis of complex molecules, such as the formation of functionalized furan-2-one sequences from 4,5,6,7-tetrahydroindole derivatives through reactions with dichlorodicyanobenzoquinone (DDQ) in methanol. This process demonstrates the compound's utility in facilitating diverse organic transformations, leading to compounds with potential applications in pharmaceuticals and materials science (Sobenina et al., 2011).

Photocatalytic Degradation Studies

The compound is also significant in environmental chemistry, particularly in photocatalytic degradation studies. It serves as a model compound to understand the degradation mechanisms of organic pollutants in water. The investigation of its photocatalytic degradation under various conditions, such as different types of catalysts, pH levels, and temperatures, provides insights into optimizing conditions for the effective removal of hazardous substances from water bodies, contributing to environmental protection efforts (Bahnemann, Muneer, & Haque, 2007).

Antifungal Activity

In the field of medicinal chemistry, derivatives of this compound have been explored for their biological activities. For example, 1,2,3-Triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition have been evaluated for their antifungal properties against various Candida strains. Such studies highlight the potential of this compound derivatives in developing new antifungal agents, contributing to the ongoing search for more effective treatments against fungal infections (Lima-Neto et al., 2012).

properties

IUPAC Name

propan-2-yl 5-bromo-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZSNWNGQKNMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1456925-74-8
Record name propan-2-yl 5-bromo-2-chlorobenzoate
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